

Application Notes and Protocols for High-Throughput Screening of GPR35 Agonists

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Compound of Interest

Compound Name: GPR35 agonist 3

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Introduction

G protein-coupled receptor 35 (GPR35) is an orphan receptor that has garnered significant interest as a therapeutic target for a range of pathologies, including inflammatory diseases, metabolic disorders, and pain.[1][2] The identification and characterization of novel agonists are crucial for dissecting its biological functions and for the development of new therapeutics. High-throughput screening (HTS) offers a robust platform for the rapid discovery of such molecules from extensive compound libraries.[2]

GPR35 is known to couple with multiple G protein families, predominantly G α i/o and G α 12/13, which modulate various downstream signaling cascades.[2] Upon agonist binding, GPR35 can also recruit β -arrestins, which mediate receptor desensitization and internalization, and can initiate G protein-independent signaling.[1][2] This document provides detailed protocols for several HTS-compatible assays designed to identify and characterize novel GPR35 agonists, targeting different aspects of its complex signaling pathways.

GPR35 Signaling Pathways

Understanding the signaling pathways activated by GPR35 is fundamental to designing and interpreting screening assays. The primary pathways include G protein-dependent and β -arrestin-dependent signaling.

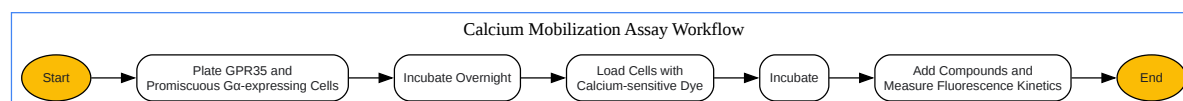
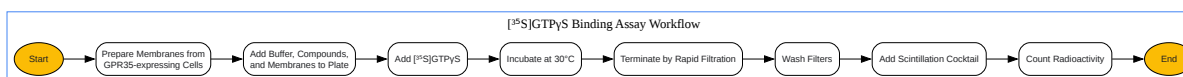
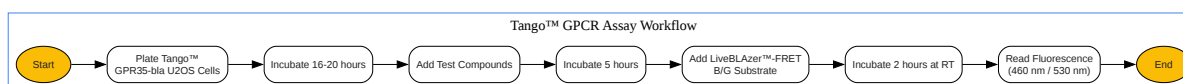
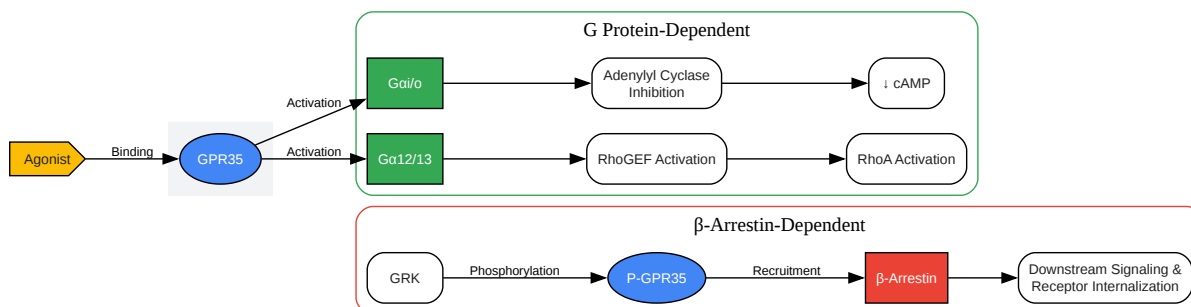
G Protein-Dependent Signaling

Upon agonist binding, GPR35 undergoes a conformational change that facilitates the activation of heterotrimeric G proteins.

- **Gai/o Pathway:** Activation of the Gai/o subunit leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[\[3\]](#)
- **Gα12/13 Pathway:** Coupling to Gα12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA, influencing cellular processes like cytoskeletal rearrangement.[\[1\]](#)

β-Arrestin-Dependent Signaling

Agonist-induced phosphorylation of GPR35 by G protein-coupled receptor kinases (GRKs) creates binding sites for β-arrestins. The recruitment of β-arrestin is a key event in receptor desensitization and can also initiate G protein-independent signaling cascades.[\[1\]](#) This recruitment is a robust and direct measure of receptor activation, making it an ideal readout for HTS.[\[1\]](#)[\[2\]](#)



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